molecular formula C22H19N3O5 B12175160 6-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

6-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12175160
M. Wt: 405.4 g/mol
InChI Key: SGGNMQMBEPSTLG-UHFFFAOYSA-N
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Description

6-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials

    Formation of Pyridazinone Ring: This step involves the cyclization of a suitable hydrazine derivative with a diketone or ketoester under acidic or basic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the pyridazinone intermediate.

    Acetylation of Benzoxazinone Core: The final step involves the acetylation of the benzoxazinone core using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides, nitro groups, or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., bromine, chlorine), nitro compounds, alkyl halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, nitro derivatives, alkylated derivatives

Scientific Research Applications

6-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate: A structurally similar compound with a methoxyphenyl group and a pyridazinone ring.

    6-Methylcoumarin: A benzoxazinone derivative with a methyl group, known for its use in organic synthesis and as a fragrance compound.

Uniqueness

6-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

6-[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C22H19N3O5/c1-24-18-11-15(6-8-20(18)30-13-22(24)28)19(26)12-25-21(27)9-7-17(23-25)14-4-3-5-16(10-14)29-2/h3-11H,12-13H2,1-2H3

InChI Key

SGGNMQMBEPSTLG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

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